酞菁二酰亚胺-C8

描述

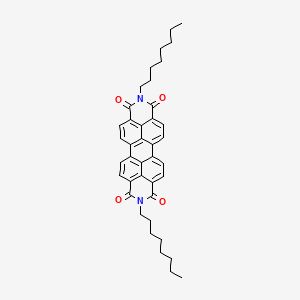

N,N′-Dioctyl-3,4,9,10-perylenedicarboximide, commonly known as PTCDI-C8, is an organic semiconductor that belongs to the family of perylene diimides. This compound is renowned for its high electron mobility and stability, making it a valuable material in the field of organic electronics. PTCDI-C8 is particularly noted for its applications in optoelectronic devices such as organic field-effect transistors, light-emitting diodes, and photovoltaic cells .

科学研究应用

PTCDI-C8 has a wide range of scientific research applications, including:

Chemistry: PTCDI-C8 is used as a building block for the synthesis of more complex organic semiconductors. Its high electron mobility makes it an ideal candidate for studying charge transport mechanisms in organic materials.

Biology: PTCDI-C8 has been explored for use in biosensors due to its ability to interact with biological molecules and its stable electronic properties.

Medicine: Research is ongoing into the potential use of PTCDI-C8 in medical imaging and drug delivery systems, leveraging its optoelectronic properties.

Industry: PTCDI-C8 is widely used in the fabrication of organic field-effect transistors, light-emitting diodes, and photovoltaic cells. .

作用机制

Target of Action

N,N′-Dioctyl-3,4,9,10 perylenedicarboximide (PTCDI-C8) is an organic semiconductor that primarily targets optoelectronic devices . It is used in the fabrication of a wide range of devices such as solar cells, thermoelectric generators, thin film photovoltaics, and field-effect transistors . The role of PTCDI-C8 in these devices is based on its spectral and optical properties .

Mode of Action

The interaction of PTCDI-C8 with its targets involves the manipulation of its optical properties. The spectral parameters such as molar/mass extinction coefficients and absorption coefficient of the PTCDI-C8 molecule are calculated to determine its optical properties . These properties, including angle of incidence/refraction, optical band gap, real and imaginary parts of dielectric constant, loss factor, and electrical susceptibility, are crucial for its function in optoelectronic devices .

Biochemical Pathways

The biochemical pathways affected by PTCDI-C8 are primarily related to the transmission of light and electricity. The absorption bands of PTCDI-C8 semiconductor exhibit a vibronic structure with seven peaks at specific energy levels . These peaks influence the spectral parameters and, consequently, the optical properties of PTCDI-C8, affecting the downstream effects in optoelectronic devices .

Result of Action

The result of PTCDI-C8’s action is the enhancement of the performance of optoelectronic devices. For instance, organic field-effect transistors (OFETs) fabricated with PTCDI-C8 have shown a high mobility, which is better than the performance previously reported for PTCDI-C8 based devices . Moreover, these devices exhibit robust air stability and remain stable after exposure in air over 12 days .

Action Environment

The action of PTCDI-C8 can be influenced by environmental factors such as the solvent used and the annealing time during the fabrication process . These factors greatly influence the formation of organic wires, which are crucial for the performance of optoelectronic devices . Therefore, careful control of the action environment is essential for maximizing the efficacy and stability of PTCDI-C8 in its applications.

准备方法

The synthesis of PTCDI-C8 typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with octylamine. The reaction is carried out under reflux conditions in a suitable solvent such as quinoline. The resulting product is then purified through recrystallization or chromatography to obtain high-purity PTCDI-C8 .

Industrial production methods for PTCDI-C8 often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Solvent phase-transfer and solvent-induced precipitation are common techniques used to produce high-quality crystalline nanowires of PTCDI-C8 .

化学反应分析

PTCDI-C8 undergoes various chemical reactions, including:

Oxidation: PTCDI-C8 can be oxidized using strong oxidizing agents, leading to the formation of perylene diimide derivatives with different functional groups.

Reduction: Reduction of PTCDI-C8 can be achieved using reducing agents such as sodium borohydride, resulting in the formation of reduced perylene diimide compounds.

Substitution: PTCDI-C8 can undergo substitution reactions where the octyl groups are replaced with other alkyl or functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The major products formed from these reactions are various derivatives of perylene diimide with altered electronic and optical properties .

相似化合物的比较

PTCDI-C8 is part of a broader family of perylene diimides, which includes compounds such as N,N′-dialkyl-3,4,9,10-perylenetetracarboxylic diimides (PTCDI-Cn). Compared to other similar compounds, PTCDI-C8 is unique due to its high electron mobility and stability under various environmental conditions. Other similar compounds include:

PTCDI-C5: N,N′-dihexyl-3,4,9,10-perylenetetracarboxylic diimide

PTCDI-C10: N,N′-didecyl-3,4,9,10-perylenetetracarboxylic diimide

PTCDI-BP2C10: N,N′-bis(2-phenylethyl)-3,4,9,10-perylenetetracarboxylic diimide

These compounds share similar core structures but differ in their alkyl chain lengths and substituents, which influence their electronic and optical properties .

属性

IUPAC Name |

7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42N2O4/c1-3-5-7-9-11-13-23-41-37(43)29-19-15-25-27-17-21-31-36-32(40(46)42(39(31)45)24-14-12-10-8-6-4-2)22-18-28(34(27)36)26-16-20-30(38(41)44)35(29)33(25)26/h15-22H,3-14,23-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGMQDNQVFJKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCCCC)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443916 | |

| Record name | PTCDI-C8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78151-58-3 | |

| Record name | PTCDI-C8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78151-58-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of PTCDI-C8?

A1: PTCDI-C8 has the molecular formula C44H50N2O4 and a molecular weight of 678.87 g/mol.

Q2: What spectroscopic techniques are used to characterize PTCDI-C8?

A2: Several techniques are employed, including X-ray photoelectron spectroscopy (XPS) [, , ], ultraviolet photoelectron spectroscopy (UPS) [, ], attenuated total internal reflection Fourier transform infrared (ATR-FTIR) spectroscopy [], and time-resolved photoluminescence (TRPL) []. These techniques provide information about chemical composition, electronic structure, molecular vibrations, and exciton dynamics.

Q3: What is PTCDI-C8's compatibility with different substrates?

A3: PTCDI-C8 demonstrates compatibility with various substrates, including: * Inorganic Substrates: GaN(0001) [], sapphire [], silicon with native silicon dioxide [], Si/SiO2 [, , , ], and Al2O3 [, , , ].* Organic Substrates: Pentacene [, ], C8-BTBT [], and quaterrylene (QT) [].* Other Substrates: Reduced graphene oxide (rGO) [, ].

Q4: How does temperature affect PTCDI-C8 thin film structure?

A5: PTCDI-C8 thin film structure exhibits temperature dependence. Studies using X-ray diffraction show changes in unit cell parameters with temperature variations. [] A distinct crystal structure is observed at temperatures around 200°C. [, ]

Q5: How does PTCDI-C8 interact with silicon surfaces?

A6: PTCDI-C8 interacts with silicon surfaces through bond formation between its carboxylic groups and silicon dangling bonds, as revealed by XPS. [] This interaction influences the electronic structure at the interface, affecting the HOMO level and work function. [, ]

Q6: What are the primary applications of PTCDI-C8 in organic electronics?

A6: PTCDI-C8 is primarily used as an n-type semiconductor in various organic electronic devices, including:

- Organic Field-Effect Transistors (OFETs): Demonstrates high electron mobility, exceeding that of other organic semiconductors like NTCDA. [, , , , , , , , , ]

- Organic Solar Cells (OSCs): Employed in heterojunction and inverted solar cells, often paired with donor materials like CuPc or P3HT. [, , , , , , ]

- Ring Oscillators: Used in conjunction with p-type organic semiconductors to fabricate ring oscillators, essential components for applications like RFIDs. []

- Sensors: PTCDI-C8 based OFETs show potential as sensors for detecting various analytes, including ions (e.g., Hg2+), biomolecules (e.g., insulin), and environmental parameters (e.g., pH). [, ]

Q7: How does PTCDI-C8 contribute to improving the performance of organic electronic devices?

A8: PTCDI-C8 contributes to device performance through:* High Electron Mobility: Facilitates efficient electron transport, crucial for high current density and switching speeds in OFETs and OSCs. [, , , , ]* Favorable Energy Level Alignment: Enables efficient charge injection and extraction at interfaces with appropriate materials, leading to improved device efficiency. [, , , ]* Crystallinity and Morphology: Formation of well-ordered, crystalline structures enhances charge transport and reduces recombination losses, contributing to improved device performance. [, , , ]

Q8: How does the morphology of PTCDI-C8 influence its function in organic solar cells?

A9: In OSCs, the morphology of PTCDI-C8 is crucial for efficient exciton dissociation and charge transport. [, ] Studies have shown that incorporating PTCDI-C8 nanoribbons into donor polymers enhances device performance by increasing the donor/acceptor interface area for efficient exciton dissociation. []

Q9: What are the current limitations of PTCDI-C8 and areas for future research?

A9: Despite its advantages, further research is needed to address limitations and explore its full potential. Key areas include:

- Improving Air Stability: Investigating new encapsulation techniques or chemical modifications to mitigate the degradation caused by oxygen exposure. [, ]

- Enhancing Charge Carrier Mobility: Exploring strategies like optimized film morphology control, doping, or chemical modifications to further enhance charge transport properties. [, ]

Q10: What are the implications of PTCDI-C8's interaction with biological systems?

A12: The provided research primarily focuses on the material science aspects of PTCDI-C8. While some studies explore its application in biosensing [, ], detailed information on its biocompatibility, biodegradability, and potential toxicological effects requires further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethylene bis[[R-[R*,R*]]-12-hydroxyoleate]](/img/structure/B1588755.png)